molecular formula C8H6ClNO5 B14496124 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde CAS No. 63055-11-8

3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B14496124
CAS No.: 63055-11-8
M. Wt: 231.59 g/mol
InChI Key: ASOSBKKVCOWMIS-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is an organic compound with a complex structure that includes a chloro group, a hydroxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is of interest due to its diverse functional groups, which make it a versatile intermediate in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde typically involves the nitration of vanillin derivatives. One common method is the nitration of vanillin with concentrated nitric acid in glacial acetic acid, yielding a high percentage of the desired product . Another method involves using acetyl nitrate as the nitrating agent in the presence of silica gel, which can achieve yields of up to 88% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products

    Oxidation: 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzoic acid.

    Reduction: 3-Chloro-4-hydroxy-5-methoxy-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is unique due to the presence of the chloro group, which can undergo various substitution reactions, and the combination of hydroxy, methoxy, and nitro groups, which provide multiple reactive sites for chemical transformations.

Properties

CAS No.

63055-11-8

Molecular Formula

C8H6ClNO5

Molecular Weight

231.59 g/mol

IUPAC Name

3-chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6ClNO5/c1-15-5-2-4(3-11)7(10(13)14)6(9)8(5)12/h2-3,12H,1H3

InChI Key

ASOSBKKVCOWMIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)[N+](=O)[O-])Cl)O

Origin of Product

United States

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